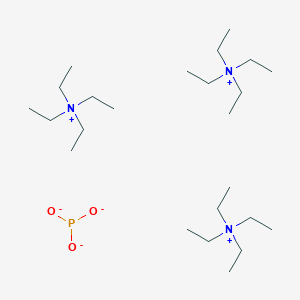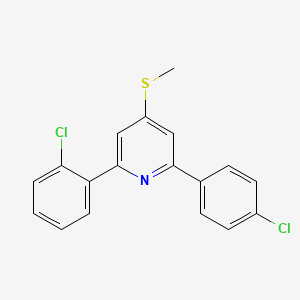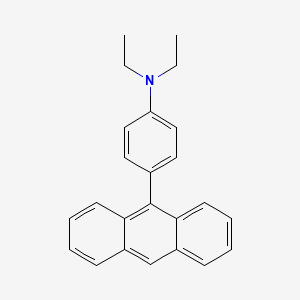
4-(Anthracen-9-YL)-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Anthracen-9-YL)-N,N-diethylaniline: is an organic compound that features an anthracene moiety attached to an aniline derivative. This compound is of interest due to its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Anthracen-9-YL)-N,N-diethylaniline typically involves the reaction of anthracene derivatives with aniline derivatives under specific conditions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which allows for the formation of the anthracene-aniline bond . This reaction often requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Anthracen-9-YL)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene or aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroanthracene derivatives.
Substitution: Various substituted anthracene or aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Anthracen-9-YL)-N,N-diethylaniline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new photophysical properties and the development of novel materials for organic electronics .
Biology and Medicine: Research has shown that derivatives of anthracene, including this compound, exhibit potential anticancer properties. These compounds can induce apoptosis in cancer cells and are being investigated for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit light efficiently makes it a valuable component in display technologies .
Mecanismo De Acción
The mechanism of action of 4-(Anthracen-9-YL)-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function . In optoelectronic applications, its photophysical properties, such as fluorescence and phosphorescence, are exploited to produce light through mechanisms like triplet-triplet annihilation .
Comparación Con Compuestos Similares
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 4-(Anthracen-9-YL)-N,N-diethylaniline is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other anthracene derivatives. For example, while 9-(4-Phenyl)anthracene and 9-(4-Phenylethynyl)anthracene exhibit high thermal stability and blue emission, this compound’s structure allows for unique interactions in biological systems and enhanced performance in OLED applications .
Propiedades
Número CAS |
112209-10-6 |
|---|---|
Fórmula molecular |
C24H23N |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
4-anthracen-9-yl-N,N-diethylaniline |
InChI |
InChI=1S/C24H23N/c1-3-25(4-2)21-15-13-18(14-16-21)24-22-11-7-5-9-19(22)17-20-10-6-8-12-23(20)24/h5-17H,3-4H2,1-2H3 |
Clave InChI |
YPJKUCPQWQBOOA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


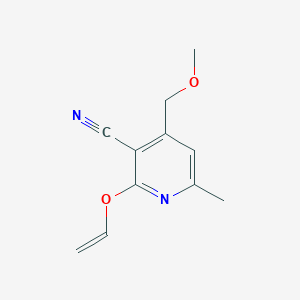
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
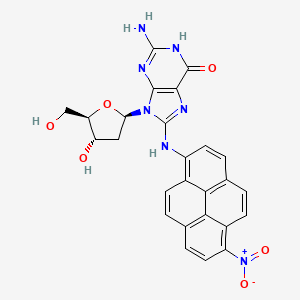
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)
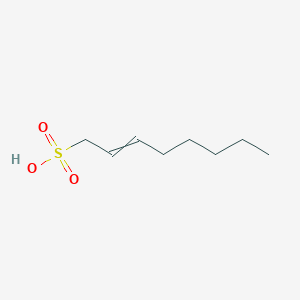
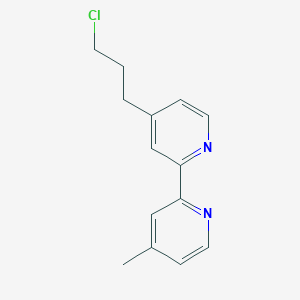
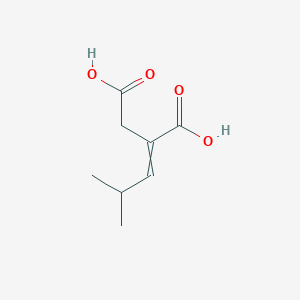
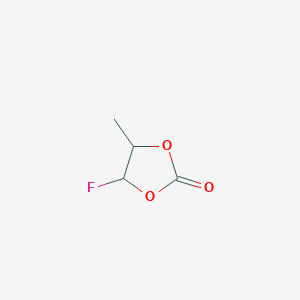
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)
![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
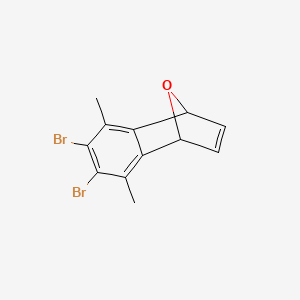
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
